5-Tridecene, 13-chloro-, (5Z)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

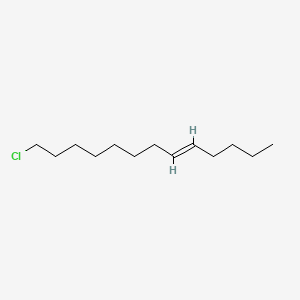

5-トリデセン、13-クロロ-、(5Z)- は、分子式が C13H25Cl で表される有機化合物です。トリデセンの塩素化誘導体であり、13 番目の炭素原子に塩素原子が結合し、5 番目の位置に Z 構成の二重結合が存在することが特徴です。

準備方法

合成経路と反応条件

5-トリデセン、13-クロロ-、(5Z)- の合成は、通常、5-トリデセンの塩素化によって行われます。この反応は、塩素ガスまたはその他の塩素化剤を使用して、所望の位置に塩素が選択的に付加されるように制御された条件下で行うことができます。この反応は通常、ジクロロメタンまたはクロロホルムなどの不活性溶媒中で行われ、副反応を防止するために温度は低く保たれます。

工業的生産方法

工業規模では、5-トリデセン、13-クロロ-、(5Z)- の生産には、反応物質を反応器に供給し、生成物を連続的に取り出す連続フロープロセスが用いられる場合があります。この方法により、反応条件をより適切に制御し、収率を高めることができます。塩素化プロセスの選択性と効率を向上させるために、触媒が使用される場合もあります。

化学反応の分析

Parent Compound Analysis: 5-Tridecene, (5Z)-

The (Z)-isomer of 5-tridecene (CAS: 25524-42-9) is a 13-carbon alkene with a double bond at position 5 in the cis configuration. Key properties include:

Potential Reactions of Chlorinated Derivatives

For hypothetical chlorinated analogs like 13-chloro-5-tridecene , reaction pathways would likely involve:

2.1. Substitution Reactions

Chloride groups are prone to nucleophilic substitution. In a chlorinated derivative, the chlorine at C13 could undergo:

-

SN1/SN2 mechanisms : Dependent on steric hindrance and solvent polarity.

-

Elimination : Potential formation of alkenes via dehydrohalogenation.

2.2. Addition Reactions

The double bond in the parent compound (C5–C6) could react with:

-

Electrophiles : HX (e.g., HCl, HBr) adding across the double bond.

-

Oxidizing agents : Epoxidation or ozonolysis.

2.3. Stereochemical Considerations

The (Z)-configuration at C5–C6 would influence regioselectivity and stereoselectivity in reactions. For example:

-

Anti addition : Steric effects may favor anti addition in electrophilic reactions.

-

Epoxide formation : Ring strain in epoxides could depend on substituent positions.

Experimental Data for Related Compounds

While no data exists for the chlorinated derivative, insights can be drawn from analogous systems:

Research Gaps and Recommendations

-

Synthesis : No literature on the synthesis of 13-chloro-5-tridecene exists.

-

Toxicity : Chlorinated hydrocarbons often exhibit bioaccumulative properties; safety data would be critical.

-

Environmental Impact : Degradation pathways (e.g., microbial, photochemical) are unexplored.

科学的研究の応用

5-Tridecene, 13-chloro-, (5Z)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

Medicine: Research may explore its potential as a pharmacological agent or its effects on biological pathways.

Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

作用機序

5-トリデセン、13-クロロ-、(5Z)- の作用機序は、塩素化および不飽和構造を介して分子標的との相互作用を伴います。塩素原子は求電子相互作用に関与する可能性があり、二重結合は付加反応を起こす可能性があります。これらの相互作用は、さまざまな生化学経路および細胞プロセスに影響を与える可能性があります。

類似の化合物との比較

類似の化合物

5-トリデセン、(5Z)-: 塩素原子が欠如しているため、一部の置換反応では反応性が低くなります。

13-クロロトリデカン: 飽和アナログであり、二重結合が欠如しているため、反応性と用途が異なります。

5-トリデセン、13-ブロモ-、(5Z)-: 塩素原子の代わりに臭素原子が結合している類似の構造ですが、化学的性質と反応性が異なります。

類似化合物との比較

Similar Compounds

5-Tridecene, (5Z)-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

13-Chlorotridecane: Saturated analog, lacks the double bond, resulting in different reactivity and applications.

5-Tridecene, 13-bromo-, (5Z)-: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.

特性

CAS番号 |

71487-17-7 |

|---|---|

分子式 |

C13H25Cl |

分子量 |

216.79 g/mol |

IUPAC名 |

(E)-13-chlorotridec-5-ene |

InChI |

InChI=1S/C13H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h5-6H,2-4,7-13H2,1H3/b6-5+ |

InChIキー |

IKVOAYSYYWFSDI-AATRIKPKSA-N |

異性体SMILES |

CCCC/C=C/CCCCCCCCl |

正規SMILES |

CCCCC=CCCCCCCCCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。